4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(Isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group linked to a 5-phenyl-1,3,4-oxadiazole moiety, which is further substituted with an isopropylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 5-phenyl-1,3,4-oxadiazole core. This can be achieved through the cyclization of appropriate hydrazides or carboxylic acids under acidic or basic conditions. The resulting oxadiazole is then reacted with isopropylsulfonyl chloride to introduce the sulfonyl group. Finally, the benzamide moiety is attached through a coupling reaction with an appropriate amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfones or sulfoxides.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Isopropylsulfonyl derivatives such as isopropylsulfoxide or isopropylsulfone.
Reduction: Reduced oxadiazole derivatives such as 5-phenyl-1,3,4-oxadiazol-2-ylamine.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antitubercular properties, targeting specific enzymes in Mycobacterium tuberculosis. Additionally, it can be used in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: . Its ability to inhibit viral replication makes it a valuable candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological or chemical outcome. The sulfonyl group enhances the compound's solubility and stability, making it more effective in its applications.
Comparison with Similar Compounds
4-(Benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone: This compound is structurally similar and has been studied for its antitubercular properties.
1,3,4-Oxadiazole-functionalized α-amino-phosphonates: These compounds are used as ligands in catalytic reactions and share the oxadiazole core.
Asymmetrically substituted phthalocyanine derivatives: These compounds have similar oxadiazole rings and are used in photodynamic therapy.
Uniqueness: 4-(Isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which provide it with distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12(2)26(23,24)15-10-8-13(9-11-15)16(22)19-18-21-20-17(25-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJYFDCDGTIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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